molecular formula C6H7NO B587362 4-Aminophenol-13C6 CAS No. 1246820-76-7

4-Aminophenol-13C6

Cat. No.: B587362
CAS No.: 1246820-76-7
M. Wt: 115.082
InChI Key: PLIKAWJENQZMHA-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminophenol-13C6 is a stable isotope-labeled compound, specifically a derivative of 4-Aminophenol where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .

Mechanism of Action

Target of Action

4-Aminophenol-13C6 is a biochemical used in proteomics research

Biochemical Pathways

The metabolic pathway of 4-Aminophenol has been studied in certain bacterial strains. For instance, Burkholderia sp. strain AK-5 converts 4-Aminophenol to 1,2,4-trihydroxybenzene via 1,4-benzenediol . Another study found that Bacillus licheniformis strain PPY-2 degrades paracetamol (acetaminophen), producing 4-Aminophenol as a metabolite . These studies suggest that 4-Aminophenol and its isotopically labeled variant, this compound, could play a role in various biochemical pathways, particularly those involving aromatic compounds.

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of 4-aminophenol, its unlabeled counterpart, have been investigated in the context of its use as a metabolite of paracetamol . It’s reasonable to assume that this compound would have similar pharmacokinetic properties, but specific studies would be needed to confirm this.

Result of Action

For instance, 4-Aminophenol is known to have analgesic and antipyretic effects, and it’s a key metabolite in the body’s processing of paracetamol .

Action Environment

The action of this compound, like that of many biochemicals, can be influenced by various environmental factors. For instance, a study on the electrochemical reduction of 4-Nitrophenol, a compound structurally similar to 4-Aminophenol, found that acidic media and high temperatures favor the clean reduction of 4-Nitrophenol to 4-Aminophenol . It’s plausible that similar environmental conditions could influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

4-Aminophenol-13C6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with DNA in studies of 4-aminophenol derivatives .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenol-13C6 typically involves the reduction of 4-nitrophenol-13C6. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as sodium borohydride. The reaction conditions generally include a solvent like ethanol or water and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Aminophenol-13C6 is extensively used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which makes it invaluable for tracing and analytical purposes. Unlike its non-labeled counterparts, it provides enhanced sensitivity and specificity in analytical techniques .

Properties

IUPAC Name

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIKAWJENQZMHA-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.082 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.0 g (31.4 mmols) of 4-pyrrolyl-(1)-phenol, 11.6 g (9.9 ml) of epichlorohydrin and 0.1 ml of piperidine are heated for 6 hours under reflux. Instead of the piperidine, a small amount of potassium carbonate and acetonitrile can also be used. The excess epichlorohydrin is then distilled off and the residue is distilled at 160° C and 0.05 mm Hg. The resulting 1-[4-pyrrolyl-(1)-phenoxy]-2,3-epoxy-propane can be used further direct. The 4-pyrrolyl-(1)-phenol used can, in turn, be obtained from p-aminophenol and 2,5-dimethoxy-tetrahydrofurane in glacial acetic acid.
[Compound]
Name
4-pyrrolyl-(1)-phenol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-(5-Amino-2-hydroxyphenyl)ethane-1,2-diol (compound 1, DiOHPAP) when coupled with 2-methyl-1-naphthol coupler produces a color which closely matches that obtained from the couple of 4-aminophenol with 2-methyl-1-naphthol. The color on piedmont hair is red, without violet tone, similar to the color derived from p-aminophenol (PAP) with 2-methyl-1-naphthol. The visual observation is also confirmed by CIBL*a*b* values (Table 3) obtained from coupling of 4-aminophenol, 1-(5-amino-2-hydroxyphenyl)ethane-1,2-diol, 2-methyl-4-aminophenol (2-MePAP) and 3-methyl-4-aminophenol (3-MePAP) with 2-methyl-1-naphthol. CIE b* value (which indicates direction of yellow and blue) decreases in order of 4-aminophenol, 1-(5-amino-2-hydroxyphenyl)ethane-1,2-diol, 2-methyl-4-aminophenol and 3-methyl-4-aminophenol. The b* value differences between PAP and compound 1,2-methyl-4-aminophenol and 3-methyl-4-aminophenol, are 3.12, 6.26 and 10.92, respectively. Compound 1 shows the smallest differences among the various PAP derivatives tested. On the other hand, CIE a* values (which indicate red and green directions) undergo little change as compared to the large change in b* value. Hue angle difference (Δh) between PAP and compound 1 is 4.37. 2-MePAP and 3-MePAP show much larger hue angle difference, 11 and 18 respectively. This finding indicates that 1-(5-amino-2-hydroxyphenyl)ethane 1,2-diol 1 is a better alternative to 4-aminophenol than 2- or 3-methyl-4-aminophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.